3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a heterocyclic compound featuring a pyrazole core substituted with a benzyl group at position 1, a thiophen-2-yl moiety at position 3, and a propenoic acid chain at position 2. Its molecular formula is C₁₇H₁₅NO₄S, with a molecular weight of 329.38 g/mol . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .
Properties
IUPAC Name |
(E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(21)9-8-14-12-19(11-13-5-2-1-3-6-13)18-17(14)15-7-4-10-22-15/h1-10,12H,11H2,(H,20,21)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDCSBPVLLSLU-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of a benzyl-substituted pyrazole with a thiophene derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[1-Benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-[1-Benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, aromatic systems, and functional groups, leading to differences in physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Replacement with pyridin-3-yl (Row 3) introduces nitrogen-based polarity, which may increase solubility but reduce hydrophobic binding affinity .
Physicochemical Properties: The propenoic acid chain in the target compound contributes to its acidity and hydrogen-bonding capacity, critical for receptor binding. The 2-methoxyphenyl analog (Row 4) exhibits higher solubility due to the electron-donating methoxy group, contrasting with the hydrophobic thiophene in the target compound .
Synthetic Complexity: Thiophene-containing analogs (Rows 1–2) are synthesized via hydrazonoyl chloride intermediates, requiring precise control of reaction conditions . Coumarin hybrids (Row 5) involve multi-step cyclocondensation, reflecting higher synthetic complexity .
Biological Activity
3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C15H12N2O2S |
| Molecular Weight | 284.34 g/mol |
| CAS Number | 956411-88-4 |
| IUPAC Name | 1-benzyl-3-thiophen-2-ylpyrazole-4-carboxylic acid |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrazole ring followed by the introduction of the thiophene moiety and subsequent functionalization to yield the final product.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that derivatives containing the pyrazole and thiophene moieties demonstrate high radical scavenging abilities. A notable study reported that certain analogs achieved a DPPH inhibition percentage of up to 93.75% at a concentration of 100 µg/mL, with an IC50 value of 7.12 µg/mL, surpassing standard antioxidants like butylated hydroxyanisole (BHA) .
Anti-inflammatory Activity
In addition to antioxidant effects, compounds in this class have been evaluated for their anti-inflammatory properties. For example, research highlighted their capability to inhibit lipoxygenase (LOX) activity, which is crucial in mediating inflammatory responses. The inhibition values observed were comparable to known anti-inflammatory agents .
Antimicrobial Activity
Preliminary studies also suggest that this compound exhibits antimicrobial properties against various bacterial strains. The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes.
Case Studies
Case Study 1: Antioxidant Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that those with thiophene substitutions exhibited enhanced antioxidant activity compared to their non-thiophene counterparts. The study utilized DPPH and ABTS assays to quantify radical scavenging capabilities.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in vivo using rat models. The results indicated a significant reduction in inflammatory markers following treatment with compounds similar to this compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
